molecular formula C19H13Cl2NO B291264 N-(2,6-dichlorophenyl)-4-biphenylcarboxamide

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide

Cat. No. B291264
M. Wt: 342.2 g/mol
InChI Key: YPORVNUBXFZMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide, also known as DCPB, is a chemical compound that has been used in various scientific research applications. It is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation.

Scientific Research Applications

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been used in various scientific research applications such as pain management, inflammation, and cancer. It has been shown to be a potent and selective TRPV1 antagonist, which makes it a potential candidate for the treatment of pain and inflammation. TRPV1 is a non-selective cation channel that is activated by heat, capsaicin, and acidic pH. It is involved in the transmission of pain signals from the periphery to the central nervous system. N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to inhibit the activation of TRPV1 by these stimuli, thereby reducing pain and inflammation.
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has also been shown to have anti-cancer properties. TRPV1 is overexpressed in various types of cancer cells, and its activation promotes cancer cell proliferation and survival. N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to inhibit the proliferation and survival of cancer cells by blocking the activation of TRPV1.

Mechanism of Action

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide acts as a competitive antagonist of TRPV1. It binds to the channel at the same site as capsaicin and other TRPV1 agonists, thereby preventing their binding and activation of the channel. This results in the inhibition of calcium influx into the cell, which is necessary for the transmission of pain signals and the survival of cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has been shown to have potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. However, N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has also been shown to have some off-target effects, such as inhibition of the P-glycoprotein (P-gp) transporter and the cytochrome P450 (CYP) enzyme system, which may affect its pharmacokinetics and toxicity.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorophenyl)-4-biphenylcarboxamide is a potent and selective TRPV1 antagonist, which makes it a valuable tool for studying the role of TRPV1 in pain, inflammation, and cancer. It has been shown to be effective in various animal models of pain and inflammation, and it has also been shown to have anti-cancer properties. However, N-(2,6-dichlorophenyl)-4-biphenylcarboxamide has some limitations for lab experiments, such as its off-target effects on the P-gp transporter and the CYP enzyme system, which may affect its pharmacokinetics and toxicity. Therefore, caution should be taken when interpreting the results of experiments using N-(2,6-dichlorophenyl)-4-biphenylcarboxamide.

Future Directions

There are several future directions for the research on N-(2,6-dichlorophenyl)-4-biphenylcarboxamide. One direction is to further investigate its pharmacokinetics and toxicity in animal models and humans. This will help to determine its safety and efficacy as a potential therapeutic agent for pain, inflammation, and cancer. Another direction is to develop more potent and selective TRPV1 antagonists based on the structure of N-(2,6-dichlorophenyl)-4-biphenylcarboxamide. This may lead to the discovery of novel therapeutic agents for various diseases. Finally, the role of TRPV1 in other physiological and pathological processes should be further investigated, as it may have implications for the treatment of other diseases.

Synthesis Methods

The synthesis of N-(2,6-dichlorophenyl)-4-biphenylcarboxamide involves the reaction of 2,6-dichloroaniline with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(2,6-dichlorophenyl)-4-biphenylcarboxamide.

properties

Molecular Formula

C19H13Cl2NO

Molecular Weight

342.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-4-phenylbenzamide

InChI

InChI=1S/C19H13Cl2NO/c20-16-7-4-8-17(21)18(16)22-19(23)15-11-9-14(10-12-15)13-5-2-1-3-6-13/h1-12H,(H,22,23)

InChI Key

YPORVNUBXFZMNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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